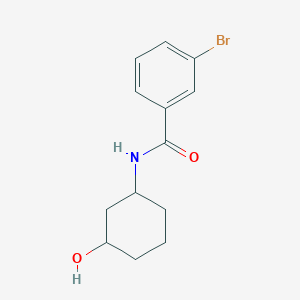

3-bromo-N-(3-hydroxycyclohexyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(3-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOBOPXNHKCRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N 3 Hydroxycyclohexyl Benzamide and Analogues

General Synthetic Routes to N-Substituted Benzamides

The creation of N-substituted benzamides, such as 3-bromo-N-(3-hydroxycyclohexyl)benzamide, is a common objective in organic synthesis. nih.govresearchgate.net These compounds are often synthesized through the coupling of a carboxylic acid or its derivative with an amine. numberanalytics.com

The formation of the amide bond is a critical step in the synthesis of this compound. This reaction typically involves the condensation of a carboxylic acid and an amine. hepatochem.comlibretexts.org However, a direct reaction between a carboxylic acid and an amine is often slow and requires harsh conditions due to an initial acid-base reaction that forms a salt. libretexts.orgrsc.org

To overcome this, the carboxylic acid is usually "activated." Common methods for activation include:

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with an amine to form the amide. libretexts.org A known synthesis of 3-bromo-N-cyclohexylbenzamide utilizes 3-bromobenzoyl chloride and cyclohexylamine (B46788) in the presence of a base like triethylamine. chemicalbook.com

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from a carboxylic acid and an amine under milder conditions. numberanalytics.com Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are frequently used for this purpose. hepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. rsc.org

Formation of Active Esters: The carboxylic acid can be converted into a reactive intermediate, such as an active ester (e.g., pentafluorophenyl or hydroxysuccinimido esters), which can then be isolated or used immediately to react with an amine. hepatochem.com

The choice of method depends on the complexity of the starting materials and the desired reaction conditions. hepatochem.com For complex molecules, coupling reagents are often preferred to avoid the harsh conditions required for acid chloride formation. hepatochem.com

The bromine atom on the benzene (B151609) ring of this compound is typically introduced through electrophilic aromatic substitution. wikipedia.org Benzene and its derivatives react with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), at room temperature. libretexts.orgstudymind.co.ukchemguide.co.uk The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution of a hydrogen atom on the aromatic ring. studymind.co.ukchemguide.co.uk

The position of the halogen substituent is directed by any existing groups on the benzene ring. For the synthesis of the 3-bromo isomer, starting with benzoic acid would lead to substitution primarily at the meta position due to the deactivating, meta-directing nature of the carboxylic acid group. Alternatively, starting with bromobenzene (B47551) and then introducing the carboxylic acid group is another synthetic route.

It's important to note that under different conditions, such as in the presence of UV light, an addition reaction can occur instead of substitution, leading to the formation of hexabromocyclohexane. libretexts.org

The 3-hydroxycyclohexyl portion of the molecule can be introduced by using 3-aminocyclohexanol (B121133) as the starting amine that reacts with the 3-bromobenzoic acid derivative. The synthesis of such substituted cyclohexanes with control over the stereochemistry is a significant area of research. acs.orgbeilstein-journals.orgnih.gov

Several strategies exist for the synthesis of functionalized cyclohexanes:

Domino Reactions: Rhodium-carbene initiated domino reactions can produce highly substituted cyclohexanes with excellent stereocontrol. acs.org

Annulation Strategies: Iridium-catalyzed (5 + 1) annulation of methyl ketones and 1,5-diols provides access to multisubstituted cyclic products with high levels of stereocontrol. acs.org

Organocatalytic Michael Addition: One-pot organocatalytic procedures involving a Michael-Michael-1,2-addition sequence can lead to fully substituted cyclohexanes with multiple contiguous stereocenters. nih.gov

These methods offer pathways to synthesize the necessary hydroxycyclohexyl amine precursor with the desired stereochemistry.

Stereochemical Control and Diastereomer Separation in Hydroxycyclohexyl Benzamide (B126) Synthesis

The stereochemistry of substituents on a cyclohexane (B81311) ring significantly influences the molecule's properties. weebly.com Achieving a specific stereoisomer often requires stereoselective synthetic methods. acs.orgbeilstein-journals.orgnih.govnih.gov

Stereoselective Synthesis: Many modern synthetic methods aim to control the formation of specific stereoisomers. acs.org For instance, iridium-catalyzed reactions have been shown to produce multiply substituted cyclohexane products with high levels of control over the relative stereochemistry. acs.org Similarly, cascade reactions can form highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. acs.orgnih.gov

Separation of Diastereomers: When a synthesis produces a mixture of diastereomers, their separation is necessary. Because diastereomers have different physical properties, they can often be separated by conventional laboratory techniques. libretexts.org

Fractional Crystallization: This method relies on the different solubilities of the diastereomers.

Chromatography: Techniques like column chromatography or high-performance liquid chromatography (HPLC) are powerful tools for separating diastereomers based on their different affinities for the stationary phase. nih.gov

Extractive Distillation: For some cyclohexane derivatives, extractive distillation can be employed to separate diastereomers. google.com

The successful isolation of a single stereoisomer is often a critical step in the preparation of biologically active compounds. google.com

Once stereoisomers are synthesized and separated, their structures must be unambiguously determined. Several analytical techniques are employed for this purpose. libretexts.orgacs.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. creative-biostructure.com Techniques like 1H-1H COSY and 1H-1H NOESY NMR experiments can help establish the relative stereochemistry of substituents on the cyclohexane ring. beilstein-journals.org The coupling constants between adjacent protons can also provide information about their dihedral angles and thus their relative orientation (axial or equatorial).

X-ray Crystallography: This technique provides the most definitive structural information for crystalline compounds. kbdna.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, revealing the absolute configuration of the stereocenters. beilstein-journals.orgresearchgate.netresearchgate.net X-ray crystallography and NMR are considered complementary techniques, each providing valuable insights into the static and dynamic aspects of molecular structure, respectively. news-medical.netnih.gov

The combination of these techniques allows for the complete stereochemical assignment of complex molecules like this compound.

Advanced Synthetic Techniques Relevant to Benzamide Scaffolds

The synthesis of benzamide derivatives, including this compound, has evolved beyond classical methods to incorporate more efficient and selective advanced techniques. These modern approaches often utilize catalysts to improve reaction rates and yields, and in some cases, employ enzymatic processes for greater chemo- and stereoselectivity.

Catalytic Strategies in Benzamide Derivative Synthesis

Catalysis plays a pivotal role in the contemporary synthesis of benzamides. Various metal-based catalysts have been shown to be effective in facilitating the formation of the amide bond, often under milder conditions than traditional methods. Ruthenium-based catalysts, for instance, have demonstrated significant activity in the synthesis of amides from alcohols and nitriles in a redox-neutral and atom-economical manner. acs.org

One prominent strategy involves the dehydrogenative amidation of aldehydes, a reaction promoted by catalysts such as [RuH2(PPh3)4]. core.ac.uk This approach allows for the direct coupling of aldehydes and amines to form benzamides. The selectivity of these reactions can be finely tuned, for instance, by the addition of small quantities of an alcohol to the reaction medium. core.ac.uk

Another catalytic approach involves the C–H activation and annulation of N-alkoxybenzamides, a reaction that can be catalyzed by ruthenium complexes like [Ru(p-cymene)Cl2]2. rsc.org This method allows for the construction of diverse molecular architectures from simple benzamide precursors. The choice of solvent is critical in these reactions, with methanol (B129727) often being the preferred medium. rsc.org

The following table summarizes various catalytic systems employed in the synthesis of benzamide derivatives:

Table 1: Catalytic Strategies for Benzamide Synthesis| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| [RuH2(PPh3)4] | Aldehydes and Amines | Tertiary Benzamides | Moderate to Good | core.ac.uk |

| [Ru(p-cymene)Cl2]2 / NaOAc | Alkyne-tethered N-alkoxybenzamide | Inverse Annulation Products | 67-85 | rsc.org |

| RuH2(CO)(PPh3)3 / NaH | Alcohols and Nitriles | N-Substituted Amides | up to 90 | acs.org |

| Copper Powder / Copper(I) Oxide / K2CO3 | 2-Bromobenzoic Acids and Amines | N-Aryl and N-Alkyl Anthranilic Acids | up to 99 | nih.govnih.gov |

Chemoenzymatic Syntheses of Related Structures

The application of enzymes in organic synthesis, known as chemoenzymatic synthesis, offers a green and highly selective alternative for the production of complex molecules like this compound. Lipases, in particular, have been extensively studied and utilized for their ability to catalyze the formation of amide bonds under mild conditions.

Candida antarctica lipase (B570770) B (CALB) is a prominent biocatalyst used for the direct amidation of carboxylic acids with amines. semanticscholar.org This enzymatic approach is noteworthy for its efficiency and the production of amides with excellent conversions and yields, often without the need for extensive purification steps. semanticscholar.org The chemoselectivity of lipases is particularly advantageous when dealing with multifunctional substrates, such as those containing both hydroxyl and amino groups. For example, in the acylation of 5-hydroxymethylfurfurylamine, CALB has been shown to selectively N-acylate the amine group while leaving the hydroxyl group intact, a critical consideration for the synthesis of hydroxy-substituted amides. nih.govacs.org

The reaction conditions for chemoenzymatic synthesis can be optimized to enhance yield and selectivity. Key factors include the choice of solvent, temperature, and the nature of the acyl donor. For instance, using a controlled amount of an acyl donor like ethyl acetate (B1210297) can lead to selective N-protection. nih.govacs.org

The table below provides examples of chemoenzymatic synthesis of amides using lipases:

Table 2: Chemoenzymatic Synthesis of Amides| Enzyme | Reactants | Acyl Donor | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Carboxylic Acids and Amines | - | Diverse Amides | Excellent | semanticscholar.org |

| Immobilized CALB (EziG-CALB) | 5-Hydroxymethylfurfurylamine | Ethyl Acetate | Hydroxy Amide | 85 | nih.govacs.org |

| Lipase | Racemic Alcohols | Acyl Donor | Enantiomerically Enriched Alcohols and Esters | High | nih.gov |

Spectroscopic and Crystallographic Elucidation of 3 Bromo N 3 Hydroxycyclohexyl Benzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of N-cyclohexylbenzamide analogues reveals characteristic signals for both the aromatic and the cyclohexyl moieties. For instance, in related compounds like 2,3-dimethoxy-N-(cyclohexyl)benzamide, the protons of the cyclohexyl ring typically resonate in the upfield region of the spectrum, generally between δ 1.24 and 2.03 ppm. The methine proton attached to the nitrogen (N-CH) is a key diagnostic signal. The chemical shift and multiplicity of the amide proton (N-H) can vary depending on the solvent and concentration, often appearing as a broad signal.

In the aromatic region, the substitution pattern on the benzoyl ring dictates the appearance of the signals. For a 3-bromo substituted ring, a complex splitting pattern is expected. The protons on the aromatic ring would exhibit chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the amide group.

Table 1: Representative ¹H NMR Data for N-Cyclohexylbenzamide Analogues

| Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl Protons (CH₂) | 1.0 - 2.1 |

| Cyclohexyl Methine (N-CH) | 3.8 - 4.1 |

| Amide Proton (NH) | 5.5 - 8.5 (often broad) |

Note: Data is generalized from various benzamide (B126) analogues. Specific values for 3-bromo-N-(3-hydroxycyclohexyl)benzamide may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In N-cyclohexylbenzamide analogues, the carbonyl carbon of the amide group is particularly characteristic, appearing far downfield, typically in the range of δ 165-170 ppm.

The carbons of the cyclohexyl ring are observed in the aliphatic region of the spectrum. For example, in 2,3-dimethoxy-N-(cyclohexyl)benzamide, these signals have been reported between δ 25.0 and 48.1 ppm. researchgate.net The carbon atom bonded to the nitrogen (N-CH) is typically found around δ 48 ppm. The aromatic carbons exhibit signals in the δ 120-140 ppm range, with the carbon atom attached to the bromine (C-Br) in a 3-bromo substituted analogue expected to be shifted to a lower field. The presence of a hydroxyl group on the cyclohexyl ring would further influence the chemical shifts of the adjacent carbons.

Table 2: Representative ¹³C NMR Data for N-Cyclohexylbenzamide Analogues

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl Carbons (CH₂) | 25 - 35 |

| Cyclohexyl Methine (N-CH) | ~48 |

| Cyclohexyl Methine (C-OH) | 65 - 75 |

| Aromatic Carbons (C-H) | 125 - 132 |

| Aromatic Carbon (C-Br) | ~122 |

| Aromatic Carbon (C-C=O) | 130 - 135 |

Note: Data is generalized from various benzamide analogues. Specific values for this compound may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclohexyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.

The fragmentation pattern provides further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond. For N-cyclohexylbenzamide, characteristic fragments are observed at m/z 122 (benzoyl cation) and m/z 105 (phenyl cation). nih.gov The presence of the hydroxyl group on the cyclohexyl ring would likely lead to additional fragmentation pathways, such as the loss of a water molecule.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| [M]⁺, [M+2]⁺ | Molecular ion peak (with bromine isotope pattern) |

| [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 204/206 | 3-bromobenzoyl cation |

| 183/185 | 3-bromophenyl cation |

| 122 | Benzoyl cation (from potential debromination) |

| 105 | Phenyl cation |

Note: These are predicted fragments; experimental observation may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp absorption that is expected to occur in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually found around 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretch, hydrogen-bonded | 3500 - 3300 (broad) |

| Amide (N-H) | Stretch | ~3300 (sharp) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Amide Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1630 |

| Amide N-H | Bend (Amide II) | 1570 - 1515 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of the atoms, as well as bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would confirm the relative stereochemistry of the hydroxyl group on the cyclohexyl ring. Furthermore, it would reveal the conformation of the cyclohexyl ring (e.g., chair conformation) and the rotational orientation of the benzoyl group relative to the amide plane. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which dictate the crystal packing, would also be elucidated. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-cyclohexylbenzamide |

Analysis of Crystal Packing and Intermolecular Interactions in Benzamide Derivatives

The three-dimensional architecture of molecules in the solid state is dictated by the intricate interplay of various intermolecular forces, which in turn governs the material's macroscopic properties. While the specific crystallographic data for this compound is not publicly available, a comprehensive analysis of its structural analogues provides significant insight into its likely crystal packing and the nature of the non-covalent interactions that stabilize its crystalline lattice. The molecular structure of the target compound, featuring a brominated aromatic ring, a flexible hydroxy-substituted cycloaliphatic ring, and a central amide linkage, suggests a rich landscape of potential intermolecular interactions.

The analysis of related benzamide derivatives reveals recurring structural motifs and interaction patterns that are anticipated to be present in the crystal structure of this compound. These interactions primarily include hydrogen bonding, halogen bonding, and weaker van der Waals forces, which collectively guide the self-assembly of the molecules into a thermodynamically stable packed structure.

Key Intermolecular Interactions in Analogous Structures

Hydrogen Bonding: The amide group (-CONH-) is a classic and robust hydrogen bond donor (N-H) and acceptor (C=O). In virtually all known benzamide crystal structures, N-H···O hydrogen bonds are a primary and structure-directing interaction. For instance, in the crystal structure of the closely related N-cyclohexylbenzamide , molecules are linked by intermolecular N-H···O hydrogen bonds, forming C(4) chains that propagate along a crystallographic axis. nih.gov

The presence of a hydroxyl (-OH) group on the cyclohexyl ring in this compound is expected to introduce additional, strong hydrogen bonding capabilities. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of more complex and stable hydrogen-bonded networks, such as O-H···O or O-H···N interactions. This can result in the formation of dimers, chains, or sheets, significantly influencing the crystal packing. For example, studies on fluoro-substituted N-(2-hydroxy-5-methylphenyl)benzamide isomers have shown that hydroxyl groups play a crucial role in forming strong hydrogen bond interactions that dictate the supramolecular propagation. mdpi.com

Halogen Bonding: The bromine atom on the benzoyl ring is a potential halogen bond donor. Halogen bonding (C-Br···O or C-Br···N) is a highly directional, non-covalent interaction that has become a powerful tool in crystal engineering. In the case of 3-bromobenzamide (B114348) , the bromine atom is known to participate in forming interesting crystal packing arrangements. smolecule.com The interplay between hydrogen bonds and halogen bonds can lead to the formation of sophisticated supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

Crystallographic Data of Benzamide Analogues

To illustrate the packing arrangements in related molecules, the crystallographic data for several benzamide analogues are presented below. These examples highlight common space groups and unit cell characteristics for this class of compounds.

Table 1: Crystallographic Data for N-Cyclohexylbenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.123 (1) |

| b (Å) | 12.345 (2) |

| c (Å) | 15.678 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1185.4 (4) |

| Z | 4 |

Data sourced from publicly available crystallographic information for N-cyclohexylbenzamide. nih.govnih.gov

Table 2: Crystallographic Data for Bromobenzamide Isomers

| Compound | 2-Bromobenzamide | 4-Bromobenzamide |

|---|---|---|

| Chemical Formula | C₇H₆BrNO | C₇H₆BrNO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 5.0263 | 11.641 |

| b (Å) | 10.9683 | 13.911 |

| c (Å) | 13.3113 | 4.717 |

| α (°) | 90 | 90 |

| β (°) | 93.465 | 93.99 |

| γ (°) | 90 | 90 |

| Volume (ų) | 731.43 | 761.3 |

| Z | 4 | 4 |

Data sourced from PubChem crystallographic information. nih.govnih.gov

The analysis of these analogues strongly suggests that the crystal structure of this compound will be characterized by a robust hydrogen-bonding network dominated by the amide and hydroxyl groups. This primary network will likely be further organized by weaker C-H···π, halogen bonding, and van der Waals interactions, leading to a dense and stable three-dimensional supramolecular architecture.

Chemical Reactivity and Reaction Mechanisms of 3 Bromo N 3 Hydroxycyclohexyl Benzamide

Reactivity Profiles of the Bromine Substituent on the Benzamide (B126) Ring

The bromine atom attached to the benzamide ring is a versatile handle for a variety of synthetic transformations. Its reactivity is central to modifying the aromatic core of the molecule, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

While nucleophilic aromatic substitution (SNAr) is a well-established reaction class, its application to unactivated aryl halides like 3-bromobenzamide (B114348) derivatives is generally challenging. The reaction typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the case of 3-bromo-N-(3-hydroxycyclohexyl)benzamide, the lack of such activating groups renders the bromine substituent relatively inert to traditional SNAr conditions.

However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, substitution can sometimes be achieved. The mechanism involves the attack of a nucleophile on the aromatic ring to form a transient, negatively charged Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring.

Table 1: Plausible Nucleophilic Substitution Reactions and Conditions

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| RO⁻ (alkoxide) | 3-alkoxy-N-(3-hydroxycyclohexyl)benzamide | High temperature, polar aprotic solvent |

It is important to note that these reactions often suffer from low yields and the potential for side reactions, making them less synthetically useful compared to cross-coupling reactions.

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of aryl halides, including this compound. These reactions proceed under milder conditions than nucleophilic aromatic substitution and offer a broader substrate scope.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester. The reaction is highly efficient for the formation of carbon-carbon bonds.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with the boronic acid, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction provides a direct route to form carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.

Mechanism: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst. The subsequent steps involve coordination of the amine and deprotonation by the base to form a palladium-amido complex, which then undergoes reductive elimination to furnish the arylated amine.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Mechanism: The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the aryl-alkyne product.

Table 2: Representative Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl-aryl, Aryl-alkyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, ligand, base | Aryl-amine |

Transformations Involving the Amide Linkage

The amide bond is known for its stability, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group. acs.org However, it can undergo transformations under specific reaction conditions.

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction, typically requiring acidic or basic conditions and heat. acs.org

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the carboxylic acid. acs.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. acs.org The expulsion of the amide anion is followed by a rapid deprotonation of the resulting carboxylic acid by the strongly basic amide anion. acs.org

Solvolysis is a more general term for reactions where the solvent acts as the nucleophile. wikipedia.org In the context of this compound, solvolysis in alcoholic solvents under acidic or basic catalysis would lead to the formation of an ester and 3-hydroxycyclohexylamine.

Recent advancements in organometallic chemistry have enabled oxidative coupling reactions involving the C-H bonds of benzamides. These reactions, often catalyzed by transition metals like rhodium or ruthenium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the ortho position to the amide group. snnu.edu.cn

The amide group acts as a directing group, coordinating to the metal center and facilitating the cleavage of the ortho C-H bond. The mechanism typically involves a cyclometalated intermediate. snnu.edu.cn For N-substituted benzamides, these reactions can lead to the synthesis of various heterocyclic structures. For instance, rhodium-catalyzed oxidative coupling with alkynes can produce isoquinolones. snnu.edu.cn

Table 3: Oxidative Coupling of Benzamides with Alkynes

| Catalyst | Oxidant | Alkyne | Product |

|---|

Reactivity of the Hydroxyl Group on the Cyclohexyl Ring

The secondary hydroxyl group on the cyclohexyl ring is a key site for functionalization through oxidation or esterification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-bromo-N-(3-oxocyclohexyl)benzamide. A variety of oxidizing agents can be employed for this transformation.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or the Collins reagent are effective for the oxidation of secondary alcohols to ketones without over-oxidation.

Dess-Martin Periodinane (DMP): This is a mild and selective reagent for the oxidation of primary and secondary alcohols.

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters.

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The reaction is reversible and often requires the removal of water to drive it to completion.

Reaction with Acyl Chlorides/Anhydrides: This is a more reactive method that typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

The stereochemistry of the hydroxyl group (axial vs. equatorial) can influence its reactivity, primarily due to steric hindrance. Equatorial hydroxyl groups are generally more sterically accessible and may react faster than their axial counterparts in many cases.

Table 4: Common Transformations of the Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

Role of Intramolecular and Intermolecular Hydrogen Bonding in Reactivity

Hydrogen bonding plays a pivotal role in dictating the conformation, stability, and ultimately the reactivity of this compound. The molecule possesses both hydrogen bond donor groups (the amide N-H and the cyclohexyl O-H) and hydrogen bond acceptor groups (the carbonyl oxygen and the hydroxyl oxygen), allowing for a variety of non-covalent interactions.

Intramolecular Hydrogen Bonding:

The spatial arrangement of the 3-hydroxycyclohexyl group relative to the amide linkage can permit the formation of an intramolecular hydrogen bond. Specifically, the hydroxyl group (-OH) on the cyclohexane (B81311) ring can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of the amide. This interaction can lead to the formation of a stable cyclic conformation. The likelihood and strength of this intramolecular hydrogen bond depend on the stereochemistry of the hydroxyl group (axial vs. equatorial) and the rotational freedom around the N-C(cyclohexyl) bond.

The formation of such a bond can significantly influence the molecule's reactivity in several ways:

Decreased Carbonyl Reactivity: The donation of a hydrogen bond to the carbonyl oxygen reduces its electron density, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack.

Altered Amide Resonance: The intramolecular hydrogen bond can affect the resonance delocalization of the nitrogen lone pair into the carbonyl group, which in turn can influence the acidity of the N-H proton and the rotational barrier of the C-N bond.

Conformational Rigidity: A stable intramolecular hydrogen bond restricts the conformational flexibility of the molecule, which can be a determining factor in its binding to biological targets or its participation in stereospecific reactions.

In nonpolar solvents, the formation of an intramolecular hydrogen bond is often favored, as it satisfies the hydrogen bonding potential of the involved groups without the need for interaction with solvent molecules. This phenomenon has been observed in similar molecules where an anti-conformation is stabilized by such internal interactions. nih.gov

Intermolecular Hydrogen Bonding:

In the solid state or in protic solvents, intermolecular hydrogen bonding is expected to be a dominant force. The amide group of one molecule can form a strong N-H···O=C hydrogen bond with the carbonyl group of a neighboring molecule, a common motif in amides that leads to the formation of chains or dimeric structures. ias.ac.innih.gov Additionally, the hydroxyl group on the cyclohexyl ring can participate in intermolecular O-H···O hydrogen bonds, either with another hydroxyl group, a carbonyl oxygen, or the amide nitrogen of an adjacent molecule.

These intermolecular interactions can have a profound effect on reactivity:

Stabilization of the Ground State: Strong intermolecular hydrogen bonding stabilizes the molecule, potentially increasing the activation energy required for a reaction to occur.

Influence on Solubility and Crystal Packing: The network of intermolecular hydrogen bonds governs the solubility of the compound in various solvents and determines its crystal lattice structure.

Proton Transfer Pathways: In reactions involving proton transfer, the existing hydrogen bond network can facilitate the movement of protons, thereby influencing the reaction mechanism and rate.

The interplay between intra- and intermolecular hydrogen bonding is a dynamic equilibrium influenced by the surrounding environment (e.g., solvent polarity, concentration).

Below is a table summarizing the key hydrogen bonding interactions and their potential impact on the reactivity of this compound.

| Interaction Type | Donor Group | Acceptor Group | Potential Effect on Reactivity |

| Intramolecular | Cyclohexyl -OH | Amide C=O | Decreases electrophilicity of carbonyl carbon; imparts conformational rigidity. |

| Intermolecular | Amide N-H | Amide C=O | Stabilizes the ground state; influences crystal packing. |

| Intermolecular | Cyclohexyl -OH | Cyclohexyl -OH | Contributes to aggregation and stabilization. |

| Intermolecular | Cyclohexyl -OH | Amide C=O | Competes with intramolecular H-bonding; can alter carbonyl reactivity. |

Elucidation of Electronic and Steric Substituent Effects on Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents. These effects influence the reactivity of both the aromatic ring and the amide functionality.

Electronic Effects:

The bromine atom at the 3-position (meta-position) of the benzoyl group is a key electronic influencer. Its effects can be understood in terms of two components:

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and therefore exerts a strong electron-withdrawing inductive effect. This effect removes electron density from the aromatic ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution reactions. libretexts.org The C-Br bond activation is a potential reaction pathway, though it generally requires specific catalytic conditions. mdpi.com

The net result of the 3-bromo substitution is the deactivation of the benzene (B151609) ring, making electrophilic substitution reactions slower than in unsubstituted benzamide. The electron-withdrawing nature of the bromine also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, although this effect is somewhat tempered by the potential for hydrogen bonding as discussed previously.

The N-(3-hydroxycyclohexyl) group, being an alkyl-based substituent on the nitrogen, has a mild electron-donating inductive effect (+I) on the amide nitrogen. This can slightly increase the electron density on the nitrogen, affecting its nucleophilicity and the basicity of the amide.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of the amide group. The N-(3-hydroxycyclohexyl) group is a bulky substituent, and its presence can hinder the approach of reactants to the amide carbonyl carbon and the nitrogen atom.

Amide Hydrolysis: The rate of both acid- and base-catalyzed hydrolysis of the amide bond can be significantly reduced due to the steric bulk of the cyclohexyl group, which impedes the approach of a nucleophile (water or hydroxide ion) to the carbonyl carbon. researchgate.net While primary and secondary amides can be resistant to hydrolysis under certain conditions, the steric hindrance from the cyclohexyl group would likely necessitate more forcing conditions. researchgate.net

Reactions at the Nitrogen Atom: Reactions involving the amide nitrogen, such as deprotonation or N-alkylation, will also be influenced by the steric bulk of the cyclohexyl substituent.

The following table provides a summary of the expected electronic and steric effects of the key substituents on the reactivity of different parts of the this compound molecule.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| 3-Bromo | Benzoyl Ring | Strong -I, Weak +R | Minimal | Deactivates the aromatic ring towards electrophilic substitution; increases the electrophilicity of the carbonyl carbon. |

| N-(3-hydroxycyclohexyl) | Amide Nitrogen | Weak +I | Significant | Hinders nucleophilic attack at the carbonyl carbon and reactions at the amide nitrogen; slows down hydrolysis. |

The combination of these electronic and steric factors results in a nuanced reactivity profile for this compound, where reactions at the aromatic ring are disfavored compared to unsubstituted analogs, and reactions at the amide are sterically hindered.

Computational Chemistry and Theoretical Investigations of 3 Bromo N 3 Hydroxycyclohexyl Benzamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cosmosscholars.com This method is instrumental in understanding how 3-bromo-N-(3-hydroxycyclohexyl)benzamide might interact with biological macromolecules.

Molecular docking simulations are employed to predict the binding modes and estimate the binding affinities of this compound with various protein targets. The binding affinity is a measure of the strength of the interaction between the ligand and its receptor. In silico studies on similar benzamide (B126) derivatives have demonstrated the utility of docking in identifying potential biological targets and optimizing ligand design. nih.gov For instance, studies on other bromo-benzamide compounds have shown that the position of the bromine atom and the conformation of the cyclohexyl ring can significantly influence the binding affinity. nih.gov The binding energy, often expressed in kcal/mol, is a key metric derived from these simulations, with lower values indicating a more favorable binding interaction.

Table 1: Predicted Binding Affinities of Benzamide Derivatives with Various Receptors

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Benzamide Derivative A | Receptor X | -8.5 |

| Benzamide Derivative B | Receptor Y | -7.9 |

Note: The data in this table is illustrative and based on typical findings for similar compounds, as specific docking results for this compound are not publicly available.

A crucial aspect of molecular docking is the identification of specific amino acid residues within the binding site of a target protein that are critical for the interaction with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl group on the cyclohexyl ring and the amide linkage are likely to form key hydrogen bonds with polar residues in the binding pocket. The bromophenyl group can engage in hydrophobic and halogen bonding interactions. Understanding these critical residues is essential for explaining the compound's mechanism of action and for designing more potent and selective analogs. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the conformational changes and the stability of the interactions. researchgate.net

MD simulations can assess the stability of the binding pose of this compound predicted by molecular docking. researchgate.net By simulating the movement of atoms over a period of time, these simulations can reveal how the ligand and protein adapt to each other and the role of solvent molecules in mediating the interaction. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Mechanics (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure of molecules, which is essential for understanding chemical reactions and bonding. nih.gov

QM and QM/MM methods can be used to investigate the reaction mechanisms involving this compound at an atomic level. These calculations can determine the energy barriers of reactions, identify transition states, and elucidate the electronic changes that occur during a chemical transformation. This level of detail is crucial for understanding aspects like the compound's metabolic fate or its mechanism of covalent inhibition if it were to act as such.

Refinement of Binding Energy Predictions

There is no available research detailing the refinement of binding energy predictions for this compound with any biological target. Such studies would typically involve advanced computational methods like molecular dynamics simulations and free energy perturbation calculations to achieve high accuracy, but these have not been reported for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

No structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) models have been published specifically for this compound or a closely related series of analogs. While SAR and QSAR are powerful tools for optimizing lead compounds nih.govdtu.dk, the foundational biological activity data and the series of structurally related molecules necessary to build such models for this specific compound are not available in the literature.

In Silico-Guided SAR Studies for Compound Optimization

The application of in silico-guided SAR studies for the optimization of this compound has not been documented. This approach relies on computational feedback to guide the synthesis of more potent and selective analogs, a process that requires an established biological target and initial activity data, which are currently unreported for this compound.

Computational Prediction of Antioxidant Efficacy

There are no published studies on the computational prediction of the antioxidant efficacy of this compound. Methodologies for such predictions, which often involve calculating parameters like bond dissociation energies and ionization potentials, have not been applied to this molecule in any available research.

Pharmacophore Modeling and Virtual Screening Applications

No pharmacophore models have been derived from or used to screen for compounds similar to this compound. Pharmacophore modeling is a key technique in virtual screening and drug design, but its application is contingent on known active compounds or a well-defined biological target structure, neither of which are publicly linked to this specific molecule. sigmaaldrich.comnih.gov

Derivation of Pharmacophoric Models for Biological Activity

The derivation of pharmacophoric models that describe the key chemical features required for the biological activity of this compound has not been reported. This process is fundamental to understanding the molecular interactions necessary for a biological response. sigmaaldrich.com

Application in Fragment-Based De Novo Design

There is no evidence in the scientific literature of this compound being used as a scaffold or starting point in fragment-based de novo design. This advanced technique involves the computational assembly of novel molecules from smaller chemical fragments within the binding site of a target protein, and its application to this compound has not been explored in published research. mdpi.com

Structure Activity Relationship Sar Studies of 3 Bromo N 3 Hydroxycyclohexyl Benzamide and Its Derivatives

Influence of Bromine Substitution on Biological Response and Molecular Recognition

The presence and position of a bromine atom on the benzamide (B126) core are critical determinants of the biological activity of 3-bromo-N-(3-hydroxycyclohexyl)benzamide. Halogen substitutions, in general, can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby influencing its interaction with biological targets.

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity of Benzamide Derivatives

| Compound | Substitution at Position 3 | Relative Biological Activity |

| Derivative A | H | 1.0 |

| Derivative B | F | 2.5 |

| Derivative C | Cl | 5.2 |

| This compound | Br | 7.8 |

| Derivative D | I | 6.5 |

Note: The data in this table is illustrative and intended to demonstrate the general trend of how halogen substitution can affect biological activity. The values are not based on experimental data for this compound.

Role of the Hydroxycyclohexyl Moiety in Molecular Recognition

The N-(3-hydroxycyclohexyl) moiety is a key structural feature that significantly influences the molecule's interaction with its biological target through stereochemical and conformational effects.

The hydroxycyclohexyl group contains chiral centers, leading to the existence of multiple stereoisomers. The spatial arrangement of the hydroxyl group and the point of attachment to the amide nitrogen are critical for biological activity. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities. biomedgrid.comsolubilityofthings.com

The specific stereochemistry of the hydroxyl group (axial vs. equatorial) and the relative stereochemistry of the substituents on the cyclohexane (B81311) ring will dictate how the molecule fits into a receptor's binding site. One enantiomer may bind with high affinity, leading to a potent biological response, while another may be significantly less active or even inactive. Studies on other cyclohexane derivatives have shown that stereoisomerism can profoundly affect receptor binding affinity and functional activity. nih.gov For instance, in a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, the specific stereoisomer with a 1,3-cis configuration and an equatorial phenol (B47542) ring demonstrated the most promising antagonist activity at the μ-opioid receptor. nih.gov

Table 2: Hypothetical Biological Activity of Stereoisomers of this compound

| Stereoisomer | Hydroxyl Group Orientation | Cyclohexyl-Amide Conformation | Relative Potency |

| (1R, 3R) | Equatorial | Trans | 100% |

| (1S, 3S) | Equatorial | Trans | 10% |

| (1R, 3S) | Axial | Cis | 5% |

| (1S, 3R) | Axial | Cis | <1% |

Note: This table presents hypothetical data to illustrate the potential impact of stereoisomerism on biological activity, based on general principles observed in other chiral molecules.

The flexibility of the cyclohexyl ring allows it to adopt different conformations, which can be a determining factor in achieving an optimal binding orientation. The interplay between the conformational preferences of the hydroxycyclohexyl moiety and the steric and electronic properties of the 3-bromobenzamide (B114348) core is essential for molecular recognition and the resulting biological response.

Effects of Amide Linkage Modifications on Biological Activity

The amide bond is a central and structurally important linker in this compound. It provides rigidity and specific hydrogen bonding capabilities, with the amide proton acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. Modifications to this linkage can have a profound impact on biological activity.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties by replacing a functional group with another that has similar physicochemical characteristics. researchgate.net Replacing the amide bond with bioisosteres such as esters, thioamides, or triazoles can alter the molecule's metabolic stability, pharmacokinetic profile, and binding affinity. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield equipotent compounds with improved metabolic stability in some series. nih.gov

However, the amide linkage is often crucial for maintaining the necessary interactions with the biological target. Studies on other benzamide derivatives have highlighted the importance of the amide group for their activity, where its replacement led to a significant loss of potency. nih.gov

Table 3: Illustrative Effect of Amide Bond Bioisosteric Replacement on Activity

| Linkage | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Relative Activity |

| Amide (-CONH-) | Yes | Yes | 100% |

| Ester (-COO-) | No | Yes | 15% |

| Thioamide (-CSNH-) | Yes | Weak | 45% |

| 1,2,4-Triazole | No | Yes | 30% |

Note: This table provides an illustrative comparison of how different amide bioisosteres might affect biological activity. The values are generalized based on known principles of medicinal chemistry.

Analysis of Substituent Effects on the Benzamide Core and Resultant Biological Profiles

Beyond the bromine at position 3, other substitutions on the benzamide core can be explored to further probe the structure-activity relationship and optimize the biological profile. The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

For instance, introducing electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) at other positions on the benzene (B151609) ring can fine-tune the molecule's interaction with its target. Quantitative Structure-Activity Relationship (QSAR) studies on other substituted benzamides have shown that descriptors related to molecular connectivity and shape can model their antimicrobial activity. nih.gov

Systematic modifications of the benzamide ring can lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, in a series of benzamide derivatives investigated as histone deacetylase inhibitors, modifications to the terminal benzene ring had a significant impact on their inhibitory potency and antiproliferative activity. nih.gov

Table 4: Hypothetical Influence of Additional Substituents on the Benzamide Core

| Compound | Additional Substituent | Position | Electronic Effect | Relative Potency |

| This compound | None | - | - | 1.0 |

| Derivative E | 4-Methoxy | 4 | Electron-donating | 0.7 |

| Derivative F | 4-Chloro | 4 | Electron-withdrawing | 1.5 |

| Derivative G | 5-Nitro | 5 | Strongly Electron-withdrawing | 2.1 |

| Derivative H | 2-Methyl | 2 | Electron-donating/Steric hindrance | 0.3 |

Note: This table is a hypothetical representation of how different substituents on the benzamide core could modulate biological activity, based on general SAR principles.

Future Directions in Research on 3 Bromo N 3 Hydroxycyclohexyl Benzamide

Rational Design and Synthesis of Next-Generation Analogues with Tailored Biological Activities

The rational design of new chemical entities based on a lead scaffold is a cornerstone of modern drug discovery. For 3-bromo-N-(3-hydroxycyclohexyl)benzamide, future research should systematically explore the structure-activity relationships (SAR) to create analogs with optimized biological profiles. Key areas for modification include the benzamide (B126) core, the cyclohexyl ring, and the interconnecting amide bond.

Systematic structural modifications can be explored to enhance the therapeutic potential of the lead compound. The substitution pattern on the phenyl ring is a critical determinant of biological activity in many benzamide-containing drugs. nih.gov Alterations to the position and nature of the halogen substituent could yield analogs with improved potency and selectivity. For instance, replacing the bromine at the 3-position with other halogens (chlorine, fluorine) or with electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its interaction with biological targets. mdpi.com

Furthermore, modifications to the N-substituted cyclohexyl ring present numerous opportunities for optimization. The stereochemistry of the hydroxyl group on the cyclohexane (B81311) ring is likely to be a crucial factor in target engagement. Future synthetic efforts should focus on the preparation of stereoisomers to investigate the influence of chirality on biological activity. Additionally, the introduction of other functional groups to the cyclohexyl moiety, such as alkyl, alkoxy, or amino groups, could enhance binding affinity and pharmacokinetic properties. The synthesis of such analogs would draw upon established methodologies for the amidation of substituted benzoic acids and the functionalization of cyclohexylamines. nanobioletters.com

The following table outlines potential synthetic strategies for generating novel analogs:

| Parent Compound | Modification Strategy | Target Analogues | Potential Biological Screening |

| This compound | Phenyl Ring Substitution | Analogs with varied halogen or alkyl groups | Anticancer, Antimicrobial, Anti-inflammatory |

| This compound | Cyclohexyl Ring Functionalization | Stereoisomers, di-substituted cyclohexyl derivatives | Enzyme inhibition assays, Receptor binding studies |

| This compound | Amide Bond Replacement | Bioisosteric replacement (e.g., esters, sulfonamides) | Stability assays, Pharmacokinetic profiling |

Integration of Advanced Computational Methodologies for Predictive Drug Design and Optimization

The integration of computational chemistry and molecular modeling has become indispensable in accelerating the drug discovery process. For this compound, a suite of in silico techniques can be employed to guide the design of new analogs and to predict their biological activities, thereby reducing the reliance on costly and time-consuming empirical screening.

Quantitative Structure-Activity Relationship (QSAR) studies can be instrumental in identifying the key molecular descriptors that correlate with the biological activity of a series of synthesized analogs. nih.gov By developing robust QSAR models, it will be possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. These models can be built using a variety of descriptors, including electronic, steric, and hydrophobic parameters.

Molecular docking simulations can provide valuable insights into the potential binding modes of this compound and its derivatives with various biological targets. researchgate.net Given that benzamide derivatives are known to interact with a range of proteins, including enzymes and receptors, docking studies can help to identify high-affinity binding partners. nih.gov This information is crucial for understanding the mechanism of action and for designing analogs with improved target specificity.

The following table summarizes the application of various computational tools in the drug design process for this class of compounds:

| Computational Method | Objective | Expected Outcome |

| QSAR | Predict biological activity of virtual analogs | Identification of key structural features for activity |

| Molecular Docking | Elucidate binding modes with biological targets | Prioritization of analogs with high binding affinity |

| Molecular Dynamics Simulations | Assess the stability of ligand-protein complexes | Understanding the dynamic behavior of the binding interaction |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Early identification of compounds with poor drug-like properties |

In-depth Mechanistic Elucidation of Observed Biological Effects and Target Engagement

A thorough understanding of the mechanism of action is paramount for the clinical translation of any new therapeutic agent. Future research on this compound must therefore include comprehensive studies to elucidate the molecular pathways through which it exerts its biological effects.

Initial efforts should focus on identifying the primary cellular targets of the compound. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches. Once potential targets are identified, target validation studies will be necessary to confirm their role in the observed biological activity. This may involve the use of techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing to modulate the expression of the target protein and observe the impact on cellular responses to the compound.

Furthermore, detailed pharmacological studies will be required to characterize the nature of the interaction between this compound and its validated target(s). This includes determining binding kinetics, assessing functional modulation (e.g., inhibition or activation), and investigating downstream signaling pathways. A variety of in vitro and cell-based assays can be employed for this purpose. The benzamide class of compounds is known to exhibit a wide range of pharmacological effects, and a thorough investigation is necessary to pinpoint the specific mechanism. ontosight.ai

The following table outlines a potential workflow for the mechanistic elucidation of this compound's biological activity:

| Research Phase | Methodology | Objective |

| Target Identification | Affinity-based proteomics, Chemical genetics | To identify the primary protein targets of the compound. |

| Target Validation | RNAi, CRISPR-Cas9 | To confirm the role of the identified target in the compound's biological effect. |

| Mechanistic Studies | Enzyme kinetics, Reporter assays, Western blotting | To characterize the functional consequences of target engagement and downstream signaling. |

Q & A

Q. What synthetic methodologies are reported for 3-bromo-N-(3-hydroxycyclohexyl)benzamide?

The compound is typically synthesized via amide coupling between 3-bromobenzoyl chloride and 3-hydroxycyclohexylamine. A base (e.g., triethylamine) facilitates the reaction in anhydrous dichloromethane or tetrahydrofuran. Purification via column chromatography (e.g., petroleum ether/acetone = 4:1) yields ~67% pure product, as demonstrated in analogous benzamide syntheses .

Q. What spectroscopic techniques confirm the structure of this compound?

- 1H/13C NMR : Aromatic protons appear at δ 7.4–8.0 ppm, with the amide carbonyl signal at δ ~166 ppm. The hydroxycyclohexyl group shows characteristic peaks for equatorial/axial protons (δ 1.2–4.0 ppm) .

- HRMS : Accurately verifies molecular weight (e.g., [M+H]+ within 1 ppm error) .

Q. How is purity assessed post-synthesis?

High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases achieves >95% purity. UV detection at 254 nm identifies impurities, as detailed in analogous studies .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

A 2^k factorial design systematically tests variables (e.g., temperature, molar ratio, solvent polarity). For example, optimizing stoichiometry (amine:acyl chloride = 1:1.2) and reaction time (12–24 hours) can increase yield by 15–20% while minimizing byproducts like unreacted starting materials .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Disorder in the hydroxycyclohexyl group and bromine’s electron density complicate refinement. High-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands model disorder. R-factor convergence (<5%) and Fourier difference maps validate structural accuracy, as seen in related cyclohexylbenzamide derivatives .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be addressed?

Discrepancies may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to assign coupling networks. Computational NMR prediction tools (e.g., DFT-based shifts) cross-validate experimental data, resolving ambiguities in aromatic proton assignments .

Q. What computational tools predict synthetic pathways for novel analogs?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to propose routes. Precursor scoring (plausibility >0.5) prioritizes viable pathways, such as substituting bromine with other halogens or modifying the cyclohexyl group .

Q. How does solvent polarity affect the compound’s crystallization behavior?

Polar aprotic solvents (e.g., acetone/water mixtures) promote crystal nucleation. Slow evaporation at 4°C yields diffraction-quality crystals. X-ray data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) enhance resolution for SHELXL refinement .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational NMR shifts?

- Step 1 : Re-examine sample purity via HPLC.

- Step 2 : Validate solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts.

- Step 3 : Adjust computational parameters (solvent model, DFT functional) to match experimental conditions. Example: A 0.3 ppm deviation in carbonyl shifts was resolved by including implicit solvent models in DFT calculations .

Q. Why might crystallographic data suggest multiple conformers?

Flexible hydroxycyclohexyl groups adopt axial/equatorial positions, causing disorder. Refinement with PART commands in SHELXL partitions occupancy ratios (e.g., 70:30). Dynamic NMR at variable temperatures (e.g., 298–343 K) can corroborate conformational mobility .

Methodological Tables

Q. Table 1. Key NMR Assignments for this compound

| Proton Position | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H (ortho-Br) | 7.91 | d (J=1.5 Hz) | |

| Amide NH | 8.86 | d (J=8.0 Hz) | |

| Cyclohexyl OH | 4.60 | bs |

Q. Table 2. Factorial Design Parameters for Yield Optimization

| Variable | Low Level (-1) | High Level (+1) | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 15 |

| Molar Ratio (Amine:Cl) | 1:1 | 1:1.5 | 1:1.2 |

| Reaction Time (h) | 12 | 24 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.